8-propyl-2,6-diphenyl-9H-purine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-propyl-2,6-diphenyl-9H-purine typically involves a multi-step process starting from 2,6-dichloropurine. The general synthetic route includes:
Nucleophilic substitution: The 2,6-dichloropurine undergoes nucleophilic substitution with phenyl groups at the 2 and 6 positions.
Alkylation: The 8-position is then alkylated with a propyl group using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 8-Propyl-2,6-diphenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the purine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at different positions on the purine ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 8-propyl-2,6-diphenyl-9H-purine exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to interact with adenosine receptors, particularly the adenosine A3 receptor, which plays a role in various physiological processes . This interaction can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2,6,9-Trisubstituted Purines: These compounds share a similar purine core but differ in the nature and position of substituents.
8-Phenyl-2,6-diphenyl-9H-purine: Similar structure but with a phenyl group instead of a propyl group at the 8-position.
Uniqueness: 8-Propyl-2,6-diphenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to selectively interact with certain molecular targets, such as adenosine receptors, sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H18N4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,6-diphenyl-8-propyl-7H-purine |
InChI |
InChI=1S/C20H18N4/c1-2-9-16-21-18-17(14-10-5-3-6-11-14)23-19(24-20(18)22-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,21,22,23,24) |
InChI Key |
LIJDFWULFIYULY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=NC(=NC(=C2N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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